molecular formula C12H20Br2N2O B13516117 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide

4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide

Cat. No.: B13516117
M. Wt: 368.11 g/mol
InChI Key: OAAGCKSMYVTOKR-UHFFFAOYSA-N
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Description

4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a phenol group through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide typically involves the reaction of 4-(2-bromoethyl)phenol with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperazin-1-yl)phenol: A closely related compound with similar structural features.

    Cetirizine ethyl ester dihydrochloride: Another piperazine derivative with distinct pharmacological properties.

    Erastin: A compound with a piperazine ring, used in cancer research.

Uniqueness

4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide is unique due to its specific combination of a phenol group and a piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H20Br2N2O

Molecular Weight

368.11 g/mol

IUPAC Name

4-(2-piperazin-1-ylethyl)phenol;dihydrobromide

InChI

InChI=1S/C12H18N2O.2BrH/c15-12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14;;/h1-4,13,15H,5-10H2;2*1H

InChI Key

OAAGCKSMYVTOKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)O.Br.Br

Origin of Product

United States

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